
(8S-cis)-8-Acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-((2,3,6-trideoxy-3-((trifluoroacetyl)amino)-alpha-L-arabino-hexopyranosyl)oxy)naphthacene-5,12-dione
Overview
Description
The compound (8S-cis)-8-Acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-((2,3,6-trideoxy-3-((trifluoroacetyl)amino)-alpha-L-arabino-hexopyranosyl)oxy)naphthacene-5,12-dione is a synthetic anthracycline derivative, structurally related to doxorubicin (Adriamycin) and daunorubicin. Its core structure comprises a tetracyclic naphthacenedione scaffold with a sugar moiety (2,3,6-trideoxy-3-(trifluoroacetyl)amino-alpha-L-arabino-hexopyranosyl) attached via a glycosidic bond. The trifluoroacetyl group on the amino sugar distinguishes it from other anthracyclines .
Anthracyclines are widely used in cancer chemotherapy due to their DNA intercalation and topoisomerase II inhibition mechanisms. Modifications to the sugar moiety or aglycone (naphthacenedione core) alter pharmacokinetics, toxicity, and efficacy.
Biological Activity
The compound known as (8S-cis)-8-Acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-((2,3,6-trideoxy-3-((trifluoroacetyl)amino)-alpha-L-arabino-hexopyranosyl)oxy)naphthacene-5,12-dione is a complex organic molecule belonging to the class of naphthacenequinones. Its intricate structure includes multiple functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound by examining its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound features:
- Naphthacene backbone : Provides a stable aromatic system.
- Hydroxyl groups (-OH) : Located at positions 6 and 11, contributing to hydrogen bonding and solubility.
- Methoxy group (-OCH₃) : Enhances lipophilicity.
- Acetyl group (-COCH₃) : Increases reactivity and biological interactions.
This unique arrangement of substituents enhances its reactivity and potential applications in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its analogs. Notably:
- Efficacy Against Cancer Cell Lines :
- Mechanisms of Action :
- The anticancer activity is attributed to several mechanisms:
Table 1: Summary of Biological Activities
Activity Type | Observations |
---|---|
Cytotoxicity | Significant against breast and cervical cancer cell lines |
Apoptosis Induction | Increased caspase-3 activity observed |
LDH Release | Higher levels indicating cytotoxic effects |
DNA Interaction | Predominantly binds through the minor groove |
Case Studies
- Study on Anticancer Potential :
- Structure-Activity Relationship (SAR) :
Q & A
Basic Research Questions
Q. Q1. What are the critical challenges in synthesizing this compound, and how can they be methodologically addressed?
Synthesis of this anthracycline derivative involves stereochemical precision and glycosylation efficiency. Key challenges include:
- Stereochemical control : The (8S-cis) configuration and α-L-arabino-hexopyranosyl sugar moiety require chiral auxiliaries or asymmetric catalysis to ensure correct spatial orientation .
- Glycosylation : The trifluoroacetyl-protected amino group on the sugar must be selectively activated to avoid side reactions. Use of silver triflate or BF₃·Et₂O as promoters can enhance coupling yields .
- Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) is recommended to isolate the target compound from regioisomers .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Structural validation requires a multi-technique approach:
- NMR : ¹H and ¹³C NMR should confirm the (8S-cis) configuration, acetyl group position, and sugar linkage. Key signals include the methoxy group at δ ~3.9 ppm and the trifluoroacetyl resonance at δ ~160 ppm (¹³C) .
- X-ray crystallography : For absolute stereochemical confirmation, co-crystallization with DNA intercalators (e.g., d(CGATCG)) can stabilize the compound for diffraction studies .
- High-resolution mass spectrometry (HRMS) : ESI-MS in positive ion mode should match the theoretical mass (e.g., [M+H]⁺ at m/z 785.23) .
Advanced Research Questions
Q. Q3. What experimental strategies can elucidate the compound’s mechanism of action in DNA damage and topoisomerase II inhibition?
- DNA binding assays : Use ethidium bromide displacement assays to quantify intercalation efficiency. Compare ΔTm (melting temperature shift) with doxorubicin as a control .
- Topoisomerase II inhibition : Employ plasmid relaxation assays (e.g., pBR322 DNA) with purified human topoisomerase IIα. Gel electrophoresis can visualize stabilized DNA-cleavable complexes .
- Cellular models : CRISPR-engineered HEK293 cells lacking topoisomerase IIβ can isolate isoform-specific effects. Measure γ-H2AX foci formation via immunofluorescence to confirm DNA damage .
Q. Q4. How can researchers reconcile contradictory toxicity data (e.g., cardiac vs. hematological effects) in preclinical models?
- Dose-response profiling : Conduct parallel studies in rodents (e.g., Sprague-Dawley rats) at varying doses (5–40 mg/kg IV) to differentiate acute cardiotoxicity (LD₅₀ at 15–20 mg/kg) from cumulative myelosuppression .
- Biomarker analysis : Monitor serum troponin I for cardiac injury and complete blood counts (CBC) for hematological toxicity. Histopathology of heart and bone marrow tissues post-mortem is critical .
- Mechanistic modeling : Use molecular dynamics simulations to compare compound-DNA binding kinetics with doxorubicin. Faster off-rates may correlate with reduced cardiotoxicity .
Q. Q5. What methodologies optimize the compound’s stability in aqueous formulations for in vivo studies?
- pH optimization : Stabilize the quinone moiety by buffering solutions to pH 4.0–5.0 (e.g., citrate buffer) to prevent hydrolysis .
- Lyophilization : Freeze-dry the compound with trehalose (1:2 w/w) as a cryoprotectant. Reconstitute in sterile water for injection to extend shelf life .
- Light protection : Store solutions in amber vials under nitrogen to avoid photodegradation of the naphthacenedione core .
Specialized Methodological Questions
Q. Q6. How can researchers design experiments to study metabolic pathways and pharmacokinetic variability?
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-MS/MS to identify hydroxylated (m/z +16) or demethylated (m/z −14) metabolites .
- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline). IC₅₀ values >10 µM suggest low drug-drug interaction risk .
- Pharmacokinetics in zebrafish : Administer 10 µM via water immersion and collect plasma at 0–24 h. Non-compartmental analysis can estimate t½ and AUC .
Q. Q7. What advanced techniques differentiate this compound’s biosynthetic analogs from synthetic derivatives?
- Isotopic labeling : Feed ¹³C-glucose to Streptomyces peucetius cultures. Compare ¹³C NMR patterns with synthetic batches to trace biosynthetic incorporation .
- Glycosyltransferase assays : Use UDP-sugar analogs (e.g., UDP-2,3,6-trideoxy-L-arabino-hexose) in enzymatic reactions. MALDI-TOF can confirm sugar transfer efficiency .
Q. Data Interpretation & Contradiction Resolution
Q. Q8. How should researchers address discrepancies in mutagenicity data (e.g., Ames test vs. micronucleus assay)?
- Ames test refinement : Repeat with TA98 and TA100 strains ± S9 metabolic activation. A ≥2-fold increase in revertant colonies indicates frameshift mutagenicity .
- Micronucleus assay optimization : Treat human TK6 cells for 24 h and score binucleated cells. A dose-dependent increase in micronuclei (>5% of controls) confirms clastogenicity .
- Mechanistic reconciliation : Use Comet assays to detect direct DNA strand breaks, distinguishing intercalation-driven damage from topoisomerase-mediated effects .
Q. Regulatory & Safety Considerations
Q. Q9. What protocols ensure safe handling and disposal under hazardous waste regulations?
- Waste classification : The compound is listed as U059 under RCRA for carcinogenicity (LD₅₀ <50 mg/kg). Neutralize with 10% KOH before incineration at >1200°C .
- PPE requirements : Use nitrile gloves, Tyvek suits, and NIOSH-approved respirators (N95) during synthesis. Fume hoods with HEPA filters are mandatory .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Modifications
The compound’s analogues differ primarily in substitutions on the amino sugar (position 3) and acetyl/hydroxy groups on the aglycone. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison of Anthracycline Derivatives
Impact of Substituents on Pharmacokinetics and Toxicity
Trifluoroacetyl Group: Enhances lipophilicity (logP ~2.9–4.5) compared to doxorubicin (logP ~1.2), improving membrane permeability . May increase hepatic metabolism due to fluorine’s electron-withdrawing effects, altering clearance rates .
Methoxycarbonyl vs. Trifluoroacetyl: Methoxycarbonyl (14-Hydroxydaunomycin) reduces molecular weight (585 vs. ~725) and improves aqueous solubility (PSA: 198 Ų vs. ~209 Ų), favoring intravenous administration .
Long-Chain Acyl Groups (e.g., Lauroyl) :
- N-Lauroyl derivatives exhibit prolonged plasma half-life due to increased protein binding and slower renal clearance. This modification is explored in liposomal formulations for reduced toxicity .
Research Findings and Clinical Relevance
- Efficacy : Trifluoroacetyl derivatives show comparable DNA-binding affinity to doxorubicin in vitro but require further in vivo validation .
- Toxicity : Preliminary studies suggest dose-dependent cardiotoxicity , though less severe than doxorubicin in animal models due to altered redox cycling .
- Synthetic Accessibility : The trifluoroacetyl group simplifies synthesis compared to branched acyl chains, enabling scalable production .
Properties
IUPAC Name |
N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F3NO11/c1-10-22(35)14(33-27(40)29(30,31)32)7-17(43-10)44-16-9-28(41,11(2)34)8-13-19(16)26(39)21-20(24(13)37)23(36)12-5-4-6-15(42-3)18(12)25(21)38/h4-6,10,14,16-17,22,35,37,39,41H,7-9H2,1-3H3,(H,33,40) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOASREXNXKOKBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F3NO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57918-22-6 | |
Record name | (8S-cis)-8-Acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-((2,3,6-trideoxy-3-((trifluoroacetyl)amino)-alpha-L-arabino-hexopyranosyl)oxy)naphthacene-5,12-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057918226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daunorubicin, N-(trifluoro-acetyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (8S-cis)-8-acetyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-10-[[2,3,6-trideoxy-3-[(trifluoroacetyl)amino]-α-L-arabino-hexopyranosyl]oxy]naphthacene-5,12-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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